5-bromo-N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide
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Description
5-bromo-N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Tautomerism Studies
Research into the synthesis and tautomerism of related compounds, such as 2-methyl-9H-furo[2,3-b]quinolin-4-one, reveals insights into the behavior of similar chemical structures under different conditions. This understanding is crucial for developing compounds with specific characteristics and applications in chemical synthesis and pharmaceutical development (Ukrainets, Bereznyakova, & Turov, 2008).
Palladium-Catalyzed Cyclization
The use of palladium-catalyzed cyclization techniques in the synthesis of furo[3,2-c]quinolin-4(5H)-one illustrates the compound's role in facilitating the formation of complex heterocyclic structures. This method optimizes yield and highlights the chemical's utility in creating intricate molecular frameworks, which are often found in pharmaceutical agents (Lindahl et al., 2006).
Electrophilic Substitution Reactions
The compound's involvement in electrophilic substitution reactions, as demonstrated by the synthesis and reactions of 2-(furan-2-yl)thiazolo[5,4-f]quinoline, showcases its adaptability in chemical reactions to produce a variety of functionalized heterocyclic compounds. These reactions are foundational for the development of compounds with potential biological activity (El’chaninov & Aleksandrov, 2017).
Synthesis of Diimino-furans
The compound also plays a role in the novel synthesis of diimino-furans through palladium-catalyzed cyclization, indicating its utility in the creation of precursors for maleamides. This synthesis process underscores the versatility of the compound in contributing to the synthesis of new materials and pharmaceuticals (Jiang et al., 2014).
Polymorphs and Salts Formation
Investigations into the polymorphs and salts of related benzamide derivatives, like 4-nitro-N-(quinolin-8-yl)benzamide, provide insights into how variations in molecular structure can influence the packing patterns, hydrogen bonding interactions, and overall physical properties of a substance. Such studies are essential for the design and development of new materials with tailored properties (Khakhlary & Baruah, 2014).
properties
IUPAC Name |
5-bromo-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-19-12-5-4-11(9-10(12)3-8-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABOIUYBOOTXDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide |
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